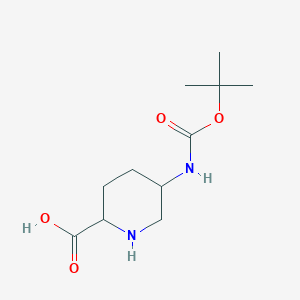

5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 2-aminothiazole-5-acetic acid ethyl ester with di-tert-butyl dicarbonate to prepare the intermediate 2-(N-tert-butoxycarbonylamino)-5-thiazoleacetic acid ethyl ester, which is then hydrolyzed .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15) . Chemical Reactions Analysis

The compound has been used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.32 . It is a powder at room temperature .Scientific Research Applications

Asymmetric Synthesis

- The compound has been used in asymmetric syntheses of various piperidinecarboxylic acids, starting from amino acids like L-aspartic acid and beta-alanine, leading to the creation of enantiomerically pure compounds (Xue et al., 2002), (Marin et al., 2002).

Synthesis of Amino Acids and Derivatives

- It has been integral in the synthesis of various amino acids and their derivatives, such as 5-hydroxylysine, an amino acid unique to collagen (Marin et al., 2004).

Peptide Chemistry

- The compound has applications in peptide chemistry, especially in the synthesis of dipeptides with specific conformations (Didierjean et al., 2002).

Radiochemistry and Imaging

- It's used in mixed ligand fac-tricarbonyl complexes for radiochemistry, potentially relevant in imaging techniques (Mundwiler et al., 2004).

Synthesis of Antibacterial Agents

- The compound plays a role in synthesizing tricyclic carbapenem derivatives, showing potent antibacterial activities (Mori et al., 2000).

Chemical Synthesis Innovations

- It's involved in the dimerization of urethane-protected amino acid N-carboxanhydrides, leading to the synthesis of novel pyrrolidine analogs (Leban & Colson, 1996).

Development of Chiral Compounds

- Utilized in synthesizing chiral cyclic amino acid esters, it aids in the creation of compounds with specific molecular structures (Moriguchi et al., 2014).

Synthesis of Novel Organic Compounds

- It has been used in the preparation of new benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives, contributing to the field of organic chemistry (Bonsignore & Loy, 1998).

Advancements in Carbohydrate Chemistry

- The compound is instrumental in synthesizing polyhydroxy piperidines and pyrrolidines, closely related to carbohydrates (Francisco et al., 2001).

Peptide Synthesis Technology

- It's used in solid-phase peptide synthesis, demonstrating its versatility in the formation of complex biological molecules (Chang & Meienhofer, 2009).

Study of Solvent Effects

- Its derivatives are studied for understanding solvent effects on absorption and emission spectra, contributing to physical chemistry research (Zoon & Brouwer, 2005).

Synthesis of Natural Products

- The compound is used in synthesizing natural products like (S)-pipecolic acid and (R)-coniine, highlighting its role in natural product synthesis (Sánchez-Sancho & Herradón, 1998).

Safety and Hazards

The compound is classified as harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLOQNFZXOUIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2688733.png)

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)

amine](/img/structure/B2688738.png)